N-(4-chloro-3-nitrophenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide
Description
N-(4-chloro-3-nitrophenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various applications, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its complex structure, which includes multiple chloro and nitro substituents, making it a subject of interest in chemical research.
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3N2O4/c1-8-4-9(16)5-12(18)15(8)24-7-14(21)19-10-2-3-11(17)13(6-10)20(22)23/h2-6H,7H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWXWLNROQBHBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Nitration: Introduction of the nitro group into the aromatic ring.
Chlorination: Addition of chlorine atoms to specific positions on the aromatic rings.
Acylation: Formation of the acetamide linkage through a reaction between an amine and an acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-nitrophenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine.
Substitution: Chlorine atoms can be substituted with other functional groups.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic conditions might involve hydrochloric acid, while basic conditions could use sodium hydroxide.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide
- N-(3-nitrophenyl)-2-(2,4-dichlorophenoxy)acetamide
- N-(4-chloro-3-nitrophenyl)-2-(2,4-dichlorophenoxy)acetamide
Uniqueness
N-(4-chloro-3-nitrophenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide is unique due to the specific arrangement of chloro and nitro groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
